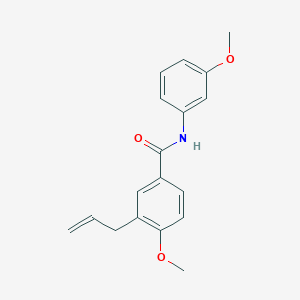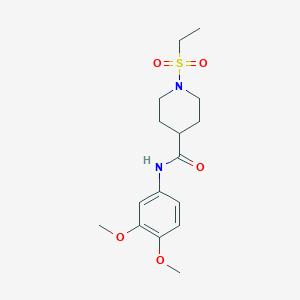
3-allyl-4-methoxy-N-(3-methoxyphenyl)benzamide
Vue d'ensemble
Description
3-allyl-4-methoxy-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMB-17 and belongs to the class of benzamide derivatives.
Mécanisme D'action
The mechanism of action of 3-allyl-4-methoxy-N-(3-methoxyphenyl)benzamide is still not completely understood. However, studies have suggested that the compound exerts its anti-cancer and neuroprotective effects by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs, which are involved in cell proliferation and survival. The compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species in neuronal cells. The compound has also been shown to modulate various signaling pathways in cells, including the Nrf2/ARE signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-allyl-4-methoxy-N-(3-methoxyphenyl)benzamide in lab experiments is its potent anti-cancer and neuroprotective activity. The compound has been shown to be effective against various cancer cell lines and has neuroprotective effects against oxidative stress-induced neuronal damage. Another advantage is that the compound is relatively easy to synthesize and has been shown to be stable under various conditions.
One of the limitations of using this compound in lab experiments is that its mechanism of action is still not completely understood. Further studies are needed to elucidate the exact signaling pathways involved in the compound's anti-cancer and neuroprotective effects. Another limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-allyl-4-methoxy-N-(3-methoxyphenyl)benzamide. One direction is to further elucidate the compound's mechanism of action and identify the specific signaling pathways involved in its anti-cancer and neuroprotective effects. Another direction is to investigate the compound's potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
3-allyl-4-methoxy-N-(3-methoxyphenyl)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancers. The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Another area of research has been in the field of neuroprotection. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. The compound has been shown to increase cell viability and reduce the production of reactive oxygen species in neuronal cells.
Propriétés
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-3-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-6-13-11-14(9-10-17(13)22-3)18(20)19-15-7-5-8-16(12-15)21-2/h4-5,7-12H,1,6H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOHMFIPCPWTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4429549.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4429556.png)
![N'-cyclohexyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429568.png)
![1-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4429574.png)
![N-(3-{[(3-methylbenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4429580.png)

![8-benzyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429591.png)
![8-(2-hydroxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429598.png)
![2-{[2-(3-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4429599.png)
![1,6,7-trimethyl-8-[2-(4-morpholinyl)ethyl]-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429602.png)
![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429616.png)
![9-(4-ethoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429640.png)
![N'-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B4429648.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B4429650.png)